Product packaging for Nemadipine-A(Cat. No.:CAS No. 54280-71-6)

Nemadipine-A

Cat. No.: B163161
CAS No.: 54280-71-6
M. Wt: 419.3 g/mol
InChI Key: QABNLWXKUCMDBP-UHFFFAOYSA-N
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Description

Nemadipine-A is a dihydropyridine that is that is 1,4-dihydropyridine which is substituted at positions 2 and 6 by methyl groups, at positions 3 and 5 by ethoxycarbonyl groups, and at position 4 by a pentafluorophenyl group. An L-type calcium channel alpha1-subunit antagonist. When exposed to the microscopic soil nematode Caenorhabditis elegans, this compound induces a variety of defects including those affecting morphology and egg laying. It has a role as a calcium channel blocker. It is a dihydropyridine, a diester, a member of pentafluorobenzenes, an ethyl ester and a member of dicarboxylic acids and O-substituted derivatives.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18F5NO4 B163161 Nemadipine-A CAS No. 54280-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABNLWXKUCMDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386247
Record name 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester
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Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54280-71-6
Record name 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester
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Record name Nemadipine-A
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Foundational & Exploratory

Nemadipine-A: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemadipine-A is a dihydropyridine derivative recognized for its potent activity as an L-type calcium channel blocker. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key pharmacological actions. Notably, this document details its mechanism of action in sensitizing cancer cells to TRAIL-induced apoptosis through the downregulation of survivin. Detailed experimental protocols for relevant assays are provided, and key pathways and workflows are visualized to support further research and development efforts.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the dihydropyridine class of molecules. Its core structure is a 1,4-dihydropyridine ring, which is essential for its calcium channel blocking activity.

IUPAC Name: diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]

Chemical Formula: C₁₉H₁₈F₅NO₄[1]

Molecular Structure:

TRAIL_pathway Nemadipine_A This compound L_type_Ca_Channel L-type Ca2+ Channel Nemadipine_A->L_type_Ca_Channel Inhibits Survivin Survivin Expression Nemadipine_A->Survivin Downregulates L_type_Ca_Channel->Survivin Modulates Caspase_Cascade Caspase Cascade Activation Survivin->Caspase_Cascade Inhibits TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R Binds TRAIL_R->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces experimental_workflow start Start: Cancer Cell Culture treatment Treatment with this compound +/- TRAIL start->treatment cell_viability Cell Viability Assay (CCK-8) treatment->cell_viability protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot Western Blot for Survivin protein_extraction->western_blot western_blot->data_analysis end Conclusion data_analysis->end

References

A Technical Guide to Nemadipine-A in C. elegans Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nemadipine-A is a potent small-molecule inhibitor of L-type calcium channels, discovered through a chemical screen in the nematode Caenorhabditis elegans.[1][2] It serves as a valuable tool for studying the function of these channels in a genetically tractable model organism. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on C. elegans physiology, and detailed protocols for its use in research. This document is intended for researchers, scientists, and drug development professionals working with C. elegans as a model system.

Mechanism of Action

This compound is a 1,4-dihydropyridine (DHP) derivative that specifically antagonizes the alpha1-subunit of L-type calcium channels.[1][2] In C. elegans, the sole ortholog of the vertebrate L-type calcium channel alpha1-subunit is encoded by the gene egl-19.[1][2] Genetic suppressor screens have confirmed that egl-19 is the primary target of this compound.[1][2] The EGL-19 channel is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and rhythmic behaviors such as egg-laying.[3][4][5]

This compound is particularly useful in C. elegans because, unlike many FDA-approved DHPs, it is not rapidly detoxified by the worm, allowing for robust and reproducible phenotypes.[6][7] This property makes it a unique tool for investigating the genetic and cellular pathways involving L-type calcium channels.

Physiological Effects in C. elegans

Exposure to this compound induces several distinct and quantifiable phenotypes in C. elegans, making it a valuable pharmacological tool.

  • Egg-Laying Defects (Egl): One of the most prominent effects of this compound is a potent, dose-dependent inhibition of egg-laying, leading to the retention of eggs in the uterus.[1] This phenotype is a direct consequence of the blockade of EGL-19 channels in the egg-laying muscles.

  • Morphological Defects (Vab): Embryos raised on this compound hatch with variable abnormal (Vab) morphology defects.[1]

  • Reduced Muscle Contraction: As a calcium channel blocker, this compound significantly decreases muscle contraction.[7]

  • Lifespan Extension: At low concentrations (2µM), this compound has been shown to extend the lifespan of C. elegans without impairing motility.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound in C. elegans.

Table 1: Dose-Response of this compound on Egg-Laying Phenotype

This compound Concentration (µM)GenotypePercentage of Animals with Egg-Laying Defective (Egl) Phenotype
1N2 (wild-type)~10%
3N2 (wild-type)~60%
10N2 (wild-type)~95%
30N2 (wild-type)100%

Data extracted from dose-response curves in Kwok et al., 2006.[1]

Table 2: Effect of this compound on Serotonin- and Imipramine-Induced Egg Laying

Genotype & TreatmentNumber of Eggs Laid (in 1 hour with serotonin)Number of Eggs Laid (in 90 min with imipramine)
N2 (wild-type)~18~25
N2 + this compound (10 µM)~2~5
egl-19(ad695) (gain-of-function)~25~35
egl-19(ad695) + this compound (10 µM)~20~28

Data represents approximate values from bar charts in Kwok et al., 2006.[1]

Table 3: Dose-Response of this compound on Morphological Defects

This compound Concentration (µM)GenotypePercentage of Hatchlings with Vab Defects
1N2 (wild-type)~5%
3N2 (wild-type)~20%
10N2 (wild-type)~70%
30N2 (wild-type)~90%

Data extracted from dose-response curves in Kwok et al., 2006.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in C. elegans.

Protocol 1: General Drug Treatment on Solid Media

This protocol is adapted from standard C. elegans drug treatment methods.[9][10][11]

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • OP50 E. coli culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Synchronized population of C. elegans

Procedure:

  • Prepare NGM plates. After autoclaving and cooling to ~55°C, add this compound to the desired final concentration. Ensure thorough mixing to achieve a homogenous distribution of the compound in the agar.

  • Pour the plates and allow them to solidify.

  • Seed the plates with a lawn of OP50 E. coli and allow the bacteria to grow overnight at room temperature.

  • Transfer a synchronized population of C. elegans (e.g., L1 larvae or young adults) to the drug-containing plates.

  • Incubate the worms at the desired temperature (e.g., 20°C).

  • Score for phenotypes at the appropriate time points. For egg-laying defects, observe adult worms 24-48 hours after transfer. For morphological defects, observe the F1 progeny.

Protocol 2: Egg-Laying Assay in Liquid

This protocol is based on the methods described in Kwok et al., 2006.[1]

Materials:

  • M9 buffer

  • Serotonin or Imipramine stock solution

  • This compound stock solution

  • Synchronized young adult C. elegans

  • 96-well microtiter plate

Procedure:

  • Wash a synchronized population of young adult worms off NGM plates with M9 buffer.

  • Wash the worms several times with M9 buffer to remove any bacteria.

  • Prepare the assay solutions in the wells of a 96-well plate. For each well, add M9 buffer, the desired concentration of this compound (or DMSO as a control), and the egg-laying stimulant (serotonin or imipramine).

  • Add a defined number of worms (e.g., 10-20) to each well.

  • Incubate the plate for a specified period (e.g., 1 hour for serotonin, 90 minutes for imipramine) at room temperature.

  • Count the number of eggs laid in each well under a dissecting microscope.

Visualizations

Signaling Pathway and Mechanism of Action

NemadipineA_Mechanism cluster_membrane Cell Membrane EGL19 EGL-19 (L-type Ca2+ Channel) Ca_int Ca2+ (intracellular) EGL19->Ca_int NemadipineA This compound NemadipineA->EGL19 Antagonizes Ca_ext Ca2+ (extracellular) Ca_ext->EGL19 Influx MuscleContraction Muscle Contraction / Neurotransmitter Release Ca_int->MuscleContraction Activates

Mechanism of this compound action on the EGL-19 calcium channel.
Experimental Workflow: Phenotypic Screening

Phenotypic_Screening_Workflow cluster_phenotypes Phenotypic Analysis start Start: Synchronized L1 C. elegans plate_prep Prepare NGM Plates with This compound and OP50 start->plate_prep transfer Transfer L1s to Plates plate_prep->transfer incubation Incubate at 20°C transfer->incubation adult_pheno Analyze P0 Adults (e.g., Egg-Laying Defect) incubation->adult_pheno f1_pheno Analyze F1 Progeny (e.g., Morphological Defects) incubation->f1_pheno

Workflow for assessing this compound induced phenotypes in C. elegans.
Logical Relationship: Genetic Interaction

Genetic_Interaction NemadipineA This compound Treatment Phenotype Egl & Vab Phenotypes NemadipineA->Phenotype Induces Suppression Suppression of Phenotype NemadipineA->Suppression Effect is suppressed by EGL19_LOF egl-19 Loss-of-Function (Genetic Mutant) EGL19_LOF->Phenotype Mimics EGL19_GOF egl-19 Gain-of-Function (Genetic Mutant) EGL19_GOF->Suppression Leads to

References

In-Depth Technical Guide to Nemadipine-A (CAS Number: 54280-71-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemadipine-A, a dihydropyridine analog, is a cell-permeable L-type calcium channel blocker. Its primary molecular target is the EGL-19 L-type Ca2+ channel, where it functions as an antagonist to the α1-subunit.[1] Beyond its role in calcium channel modulation, this compound has emerged as a promising agent in oncology. It has been demonstrated to sensitize TRAIL-resistant cancer cells to apoptosis, a programmed cell death pathway, by downregulating the anti-apoptotic protein survivin. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 54280-71-6[1]
Molecular Formula C₁₉H₁₈F₅NO₄[1]
Molecular Weight 419.3 g/mol [1]
IUPAC Name diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
Synonyms Nemadipine A, 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester[1]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility Soluble in DMSO, ethanol, and methanol[3]
Storage Store at -20°C[4]

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action, primarily as a calcium channel blocker and secondarily as a sensitizer to TRAIL-induced apoptosis in cancer cells.

L-type Calcium Channel Blockade

This compound is a specific inhibitor of the EGL-19 L-type Ca2+ channel.[5] In the nematode Caenorhabditis elegans, EGL-19 is the sole α1-subunit of the L-type calcium channel, and its inhibition by this compound leads to distinct phenotypes, including defects in morphology and egg-laying.[1] While direct quantitative data on the binding affinity of this compound to vertebrate L-type calcium channels is limited, its structural similarity to other dihydropyridines like nimodipine suggests a high-affinity interaction.[6]

Sensitization of Cancer Cells to TRAIL-Induced Apoptosis

A significant area of research for this compound is its ability to overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells. TRAIL is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells. However, many cancers develop resistance. This compound has been shown to re-sensitize TRAIL-resistant lung cancer cells (H1299 and A549) to apoptosis.[4]

The underlying mechanism for this sensitization is the downregulation of the anti-apoptotic protein, survivin. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers, contributing to therapeutic resistance. By reducing survivin levels, this compound lowers the threshold for apoptosis induction by TRAIL, leading to a synergistic increase in cancer cell death. This effect is mediated through the activation of the caspase cascade, specifically caspase-8 and caspase-3.[5]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 3.1: In Vitro Efficacy of this compound in Combination with TRAIL in H1299 Lung Cancer Cells
TreatmentConcentrationIncubation TimeCell Viability (% of Control)Caspase-3/7 Activation (Fold Change)
Control-8 hours1001.0
This compound10 µM8 hours~95~1.2
This compound20 µM8 hours~90~1.5
This compound30 µM8 hours~85~1.8
TRAIL20 ng/mL8 hours~90~2.0
This compound + TRAIL10 µM + 20 ng/mL8 hours~60~4.0
This compound + TRAIL20 µM + 20 ng/mL8 hours~40~6.5
This compound + TRAIL30 µM + 20 ng/mL8 hours~25~8.0

Data are estimated from graphical representations in Park et al., 2013.

Table 3.2: Effect of this compound on Survivin Expression in H1299 Cells
TreatmentConcentrationIncubation TimeRelative Survivin Protein Level (Normalized to Actin)
Control-8 hours1.0
This compound20 µM8 hours~0.4
TRAIL20 ng/mL8 hours~0.9
This compound + TRAIL20 µM + 20 ng/mL8 hours~0.2

Data are estimated from densitometry analysis of Western blot images in Park et al., 2013.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the effect of this compound on the viability of H1299 and A549 lung cancer cells.

Materials:

  • H1299 or A549 cells

  • RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Recombinant human TRAIL

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed H1299 or A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound (e.g., 0, 5, 10, 20, 30 µM) and TRAIL (20 ng/mL) in culture medium.

  • Treat the cells with the different concentrations of this compound, TRAIL, or their combination. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the plates for 8 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Survivin Expression

This protocol outlines the procedure for detecting changes in survivin protein levels in response to this compound treatment.

Materials:

  • H1299 or A549 cells

  • 6-well plates

  • This compound and TRAIL

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: anti-survivin, anti-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed H1299 or A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (20 µM), TRAIL (20 ng/mL), or a combination for 8 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • For the loading control, probe the same membrane with an anti-actin antibody.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the survivin levels to actin.

Visualizations

The following diagrams illustrate key concepts related to this compound.

G cluster_0 Mechanism of L-type Calcium Channel Blockade Nemadipine_A This compound L_type_Ca_channel L-type Ca²⁺ Channel (EGL-19 α1-subunit) Nemadipine_A->L_type_Ca_channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Blocks

Caption: this compound inhibits the L-type Ca²⁺ channel, blocking calcium influx.

G cluster_1 Sensitization to TRAIL-Induced Apoptosis Signaling Pathway Nemadipine_A This compound Survivin Survivin (Anti-apoptotic) Nemadipine_A->Survivin Downregulates Caspase_3 Caspase-3 Survivin->Caspase_3 Inhibits TRAIL TRAIL Caspase_8 Caspase-8 TRAIL->Caspase_8 Activates Caspase_8->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Induces

Caption: this compound downregulates survivin, enhancing TRAIL-induced apoptosis.

G cluster_2 Experimental Workflow for In Vitro Studies cluster_3 Assay Options Cell_Culture 1. Cell Culture (H1299/A549) Treatment 2. Treatment (this compound ± TRAIL) Cell_Culture->Treatment Assay 3. Assay Treatment->Assay CCK8 Cell Viability (CCK-8) Western_Blot Protein Expression (Western Blot) Data_Analysis 4. Data Analysis CCK8->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying this compound's effects on cancer cells.

References

An In-Depth Technical Guide to the Interaction of Nemadipine-A with the EGL-19 Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the interaction between the small molecule Nemadipine-A and the voltage-gated calcium channel EGL-19, primarily in the model organism Caenorhabditis elegans. EGL-19 is the sole L-type calcium channel α1-subunit in C. elegans, homologous to the human CACNA1C gene, making it a valuable target for studying calcium channel function and pharmacology.[1][2] this compound, a dihydropyridine derivative, has been identified as a specific and potent inhibitor of the EGL-19 channel.[3][4] This document details the quantitative aspects of this interaction, experimental methodologies for its study, and the signaling pathways involved.

Quantitative Data on this compound and EGL-19 Interaction

ParameterValueSpecies/SystemDescriptionReference
Phenotypic IC50 (Egl) ~10 µMC. elegans (Wild-Type N2)Concentration of this compound that causes 50% of the wild-type worm population to exhibit an egg-laying defective (Egl) phenotype.[5]
Phenotypic IC10 (Vab) Not explicitly stated, but dose-response curve availableC. elegans (Wild-Type N2)Concentration of this compound that causes 10% of the wild-type worm population to exhibit a variable abnormal morphology (Vab) phenotype.[5]
Effective Concentration for Paralysis Abolishment Micromolar (µM) rangeC. elegans (egl-19(ad695) gain-of-function mutant)This compound at micromolar concentrations is sufficient to abolish the enhanced paralysis observed in this hypermorphic egl-19 mutant.[4]

Note: The provided IC50 values are based on whole-organism phenotypic assays and may not directly reflect the molecular IC50 at the channel level. However, they are indicative of the potent and specific action of this compound on EGL-19-mediated physiological processes.

Experimental Protocols

Electrophysiological Analysis of EGL-19 Channel Block by this compound in C. elegans Body Wall Muscle

This protocol is adapted from established methods for electrophysiological recording in C. elegans and for studying the block of L-type calcium channels by dihydropyridines.[1][6][7]

Objective: To measure the dose-dependent block of EGL-19 calcium currents by this compound using whole-cell voltage-clamp.

Materials:

  • C. elegans (e.g., wild-type N2 strain)

  • Dissection chamber with a sylgard-coated coverslip

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (in mM): 150 NaCl, 5 KCl, 5 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.5 GTP (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO)

  • Perfusion system

Procedure:

  • Worm Preparation: Immobilize a young adult C. elegans on the sylgard-coated coverslip using cyanoacrylate glue. Make a small incision along the ventral midline to expose the body wall muscles.

  • Patch Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Under visual guidance (e.g., DIC microscopy), approach a body wall muscle cell with the patch pipette.

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Voltage Protocol and Data Acquisition:

    • To elicit EGL-19 currents, apply depolarizing voltage steps (e.g., from -60 mV to +20 mV in 10 mV increments for 200 ms).

    • Record the resulting inward calcium currents.

  • This compound Application:

    • Establish a stable baseline recording of EGL-19 currents in the extracellular solution.

    • Using the perfusion system, apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) to the bath.

    • Allow sufficient time for the drug to equilibrate at each concentration before recording.

  • Data Analysis:

    • Measure the peak inward current at each voltage step for each this compound concentration.

    • Normalize the current at each drug concentration to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

C. elegansPhenotypic Assays for EGL-19 Inhibition

Objective: To assess the in vivo effect of this compound on EGL-19 function through behavioral and morphological phenotypes.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • This compound stock solution (in DMSO)

  • Synchronized population of C. elegans L1 larvae

  • Dissecting microscope

Procedure (Egg-Laying Defective - Egl Assay):

  • Prepare NGM plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) and a lawn of E. coli OP50.

  • Transfer a synchronized population of L1 larvae to the plates.

  • Incubate the plates at 20°C and allow the worms to develop to adulthood.

  • After a set period (e.g., 72 hours), score the adult worms for the Egl phenotype (retention of eggs in the uterus) under a dissecting microscope.

  • Calculate the percentage of Egl worms at each this compound concentration.

  • Plot the percentage of Egl worms against the drug concentration to generate a dose-response curve and determine the IC50.

Signaling Pathways and Logical Relationships

The EGL-19 channel plays a crucial role in coupling membrane depolarization to intracellular calcium signaling, which in turn regulates a variety of cellular processes, particularly in neurons and muscle cells. This compound, by blocking EGL-19, effectively inhibits these downstream signaling events.

Signaling Pathway in C. elegans Body Wall Muscle

EGL19_Muscle_Signaling EGL-19 Signaling in C. elegans Body Wall Muscle Membrane Depolarization Membrane Depolarization EGL-19 (L-type Ca2+ channel) EGL-19 (L-type Ca2+ channel) Membrane Depolarization->EGL-19 (L-type Ca2+ channel) Activates Ca2+ Influx Ca2+ Influx EGL-19 (L-type Ca2+ channel)->Ca2+ Influx Mediates This compound This compound This compound->EGL-19 (L-type Ca2+ channel) Inhibits Intracellular Ca2+ Increase Intracellular Ca2+ Increase Ca2+ Influx->Intracellular Ca2+ Increase Muscle Contraction Muscle Contraction Intracellular Ca2+ Increase->Muscle Contraction Triggers Nemadipine_IC50_Workflow Workflow for this compound IC50 Determination cluster_phenotypic Phenotypic Assay cluster_electrophysiology Electrophysiology Prepare drug plates Prepare drug plates Synchronize worms Synchronize worms Prepare drug plates->Synchronize worms Expose worms to drug Expose worms to drug Synchronize worms->Expose worms to drug Score phenotype Score phenotype Expose worms to drug->Score phenotype Dose-response curve Dose-response curve Score phenotype->Dose-response curve Phenotypic IC50 Phenotypic IC50 Dose-response curve->Phenotypic IC50 Prepare worm Prepare worm Whole-cell patch clamp Whole-cell patch clamp Prepare worm->Whole-cell patch clamp Record baseline current Record baseline current Whole-cell patch clamp->Record baseline current Apply this compound Apply this compound Record baseline current->Apply this compound Record blocked current Record blocked current Apply this compound->Record blocked current Calculate % inhibition Calculate % inhibition Record blocked current->Calculate % inhibition Electrophysiological IC50 Electrophysiological IC50 Calculate % inhibition->Electrophysiological IC50 Nemadipine_Logic Logical Flow of this compound Action This compound This compound EGL-19 Channel EGL-19 Channel This compound->EGL-19 Channel Binds to and inhibits Ca2+ Influx Ca2+ Influx EGL-19 Channel->Ca2+ Influx Is blocked Physiological Processes Muscle Contraction Neurotransmitter Release Olfactory Adaptation Ca2+ Influx->Physiological Processes Is reduced, leading to impaired Phenotypic Outcomes Paralysis Egg-laying Defect (Egl) Altered Sensory Behavior Physiological Processes->Phenotypic Outcomes

References

Methodological & Application

Application Notes and Protocols for Nemadipine-A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Nemadipine-A is a cell-permeable L-type calcium channel inhibitor that has been identified as a potent sensitizer of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[1][2][3] While many cancer cells develop resistance to TRAIL, co-treatment with this compound can overcome this resistance. The primary mechanism of action involves the downregulation of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family.[1][2][3] These notes provide detailed protocols for utilizing this compound to induce apoptosis in TRAIL-resistant cancer cell lines.

Mechanism of Action

This compound facilitates the induction of apoptosis by downregulating the expression of survivin.[1][2] Survivin is an anti-apoptotic protein that is often overexpressed in cancer cells and interferes with the caspase cascade.[4][5] By reducing survivin levels, this compound allows for the effective activation of the extrinsic apoptosis pathway initiated by TRAIL. The binding of TRAIL to its death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) typically leads to the activation of an initiator caspase, caspase-8, which in turn activates executioner caspases like caspase-3, culminating in apoptotic cell death. In TRAIL-resistant cells, this process is often inhibited by survivin. This compound removes this inhibitory block, thus sensitizing the cells to TRAIL and leading to a synergistic induction of the caspase cascade and apoptosis.[1][2][3]

Nemadipine_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL TRAIL_R TRAIL Receptor (DR4/DR5) TRAIL->TRAIL_R Binds Caspase8 Pro-Caspase-8 TRAIL_R->Caspase8 Activates Nemadipine_A This compound Survivin Survivin (IAP) Nemadipine_A->Survivin Inhibits Expression aCaspase8 Active Caspase-8 Survivin->aCaspase8 Inhibits Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Cleaves & Activates aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis Executes

Figure 1: Signaling pathway of this compound and TRAIL co-treatment.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the viability of TRAIL-resistant H1299 non-small cell lung cancer cells when co-administered with a constant concentration of TRAIL. Data is representative of typical experimental outcomes.

Treatment GroupThis compound (µM)TRAIL (ng/mL)Incubation Time (hours)Cell Viability (%)
Control (Untreated)008100
This compound alone2008~95
TRAIL alone0208~90
Combination 11208~75
Combination 25208~60
Combination 310208~45
Combination 420208~30
Combination 530208~20

Table 1: Effect of this compound on H1299 Cell Viability.[2]

Experimental Protocols

Protocol 1: Induction of Apoptosis in H1299 Cells

This protocol describes the co-treatment of TRAIL-resistant H1299 cells with this compound and TRAIL to induce apoptosis.

Materials:

  • H1299 human non-small cell lung cancer cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Recombinant Human TRAIL/Apo2L

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture H1299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed H1299 cells in 96-well plates at a density of 5 x 10³ cells per well (for viability assays) or in 6-well plates at 2 x 10⁵ cells per well (for protein analysis) and allow them to adhere for 24 hours.

  • Treatment Preparation: Prepare working solutions of this compound and TRAIL in complete culture medium. For a final concentration of 20 µM this compound and 20 ng/mL TRAIL, dilute the stock solutions accordingly. Include vehicle controls (DMSO) where appropriate.

  • Co-treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound and/or TRAIL.[2]

  • Incubation: Incubate the cells for 8 hours at 37°C.[2]

  • Analysis: Proceed with apoptosis analysis using a suitable method, such as the Annexin V/PI staining protocol detailed below.

Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptotic cells via flow cytometry after treatment.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: For adherent cells, collect the culture supernatant (containing floating apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the supernatant and the detached cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture H1299 Cells Seed Seed Cells into Plates Culture->Seed Prepare Prepare this compound & TRAIL Solutions Treat Co-treat Cells for 8h Prepare->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain FACS Analyze by Flow Cytometry Stain->FACS Data Quantify Apoptosis FACS->Data

Figure 2: Experimental workflow for this compound induced apoptosis.

References

Application Notes and Protocols for Nemadipine-A in Calcium Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemadipine-A is a potent, cell-permeable dihydropyridine antagonist that selectively inhibits L-type voltage-gated calcium channels (VGCCs).[1] Specifically, it has been characterized as a specific inhibitor of the EGL-19 L-type Ca2+ channel, a key component in calcium signaling pathways across various cell types.[1] L-type calcium channels are critical for regulating intracellular calcium levels, which in turn govern a multitude of cellular processes including muscle contraction, neurotransmitter release, gene expression, and cell proliferation. The specificity of this compound for these channels makes it a valuable pharmacological tool for dissecting the role of L-type calcium influx in physiological and pathophysiological states.

These application notes provide detailed protocols for utilizing this compound to study calcium signaling pathways, primarily focusing on intracellular calcium imaging and electrophysiological recording techniques. While direct, published protocols for this compound are limited, the following sections provide adapted methods based on studies of the well-characterized L-type calcium channel blocker, Nimodipine, alongside available data for this compound.

Data Presentation: this compound and Related L-type Calcium Channel Blockers

The following tables summarize key quantitative data for this compound and the related compound Nimodipine to guide experimental design.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
H1299 (Human lung adenocarcinoma)Cytotoxicity Assay5, 10, 20, 30 µM8 hoursIncreased cytotoxicity in a dose-dependent manner when co-administered with TRAIL.[1]
H1299 (Human lung adenocarcinoma)Apoptosis Induction20 µM8 hoursIn combination with TRAIL (20 ng/mL), induced caspase-mediated apoptosis.[1]

Table 2: In Vitro Efficacy of Nimodipine (for protocol adaptation)

Cell Line/TissueAssay TypeConcentration RangeIncubation TimeObserved Effect
SH-SY5Y (Human neuroblastoma)Calcium Imaging (Fura-2)0.1 - 10 µMNot specifiedAttenuated MPP+-induced increases in intracellular calcium levels.[2]
Schwann Cells (SW10)Calcium Imaging (Cal-520)10 µM24 hoursReduced free intracellular calcium during osmotic and oxidative stress.
Diabetic Rat DRG NeuronsCalcium ImagingNot specified3 weeks (in vivo)Restored impaired Ca2+ release from the endoplasmic reticulum.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in studying calcium signaling.

L_type_calcium_channel_inhibition cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space ltcc L-type Ca2+ Channel (e.g., EGL-19) ca_influx Ca2+ Influx ltcc->ca_influx mediates depolarization Membrane Depolarization depolarization->ltcc activates downstream Downstream Ca2+ Signaling ca_influx->downstream nemadipine This compound nemadipine->ltcc inhibits

Caption: Mechanism of this compound action on L-type calcium channels.

experimental_workflow start Prepare Cell Culture load_dye Load with Ca2+ Indicator (e.g., Fura-2 AM) start->load_dye pre_treat Pre-incubate with This compound load_dye->pre_treat stimulate Stimulate Cells (e.g., KCl, agonist) pre_treat->stimulate acquire Acquire Data (Imaging / Electrophysiology) stimulate->acquire analyze Analyze Data (Ca2+ concentration / Current) acquire->analyze

Caption: General experimental workflow for studying calcium signaling.

Experimental Protocols

1. Intracellular Calcium Imaging using Fura-2 AM

This protocol is adapted from methods used for Nimodipine and is suitable for assessing the effect of this compound on intracellular calcium concentration ([Ca2+]i) in cultured cells.

Materials:

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • High-potassium stimulation buffer (e.g., HBSS with 50 mM KCl)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow under standard culture conditions.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation conditions should be optimized for the specific cell type.

  • This compound Incubation:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute this compound to the desired final concentrations (e.g., 1, 5, 10, 20 µM) in HBSS. Include a vehicle control (DMSO).

    • After Fura-2 AM loading, wash the cells twice with HBSS to remove extracellular dye.

    • Add the this compound solutions or vehicle control to the cells and incubate for a predetermined time (e.g., 15-30 minutes) prior to stimulation.

  • Calcium Imaging:

    • Mount the dish/coverslip on the fluorescence microscope stage.

    • Acquire a baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • To evoke calcium influx through L-type channels, stimulate the cells by adding a high-potassium buffer or a specific agonist.

    • Continue recording the fluorescence changes during and after stimulation.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensity at 340 nm to 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in [Ca2+]i.

    • Compare the amplitude and kinetics of the calcium response in this compound-treated cells to the vehicle control.

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring L-type calcium currents and can be adapted to assess the inhibitory effect of this compound.

Materials:

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (e.g., containing in mM: 110 BaCl2 or CaCl2, 10 HEPES, 10 TEA-Cl, 5 4-AP, pH 7.4 with CsOH)

  • Internal solution (e.g., containing in mM: 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH)

  • Cultured cells suitable for patch-clamping

Procedure:

  • Preparation:

    • Prepare external and internal solutions. Barium is often substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Prepare this compound dilutions in the external solution.

  • Establishing Whole-Cell Configuration:

    • Place the coverslip with cultured cells in the recording chamber and perfuse with external solution.

    • Under visual guidance (microscope), approach a target cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording Calcium Currents:

    • Clamp the cell at a holding potential of around -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to activate voltage-gated calcium channels.

    • Record the resulting inward currents, which represent the activity of calcium channels.

  • Application of this compound:

    • Establish a stable baseline recording of the calcium currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Continuously record the currents to observe the inhibitory effect of the compound. The onset of inhibition should be monitored until a steady-state block is achieved.

    • To determine dose-dependency, apply increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationship curves.

    • Calculate the percentage of current inhibition at each concentration to determine the IC50 value of this compound for L-type calcium channels in the specific cell type.

Concluding Remarks

This compound is a valuable research tool for the targeted investigation of L-type calcium channel function. The protocols outlined above provide a foundation for designing experiments to elucidate the role of these channels in various calcium signaling pathways. Researchers should optimize concentrations, incubation times, and specific experimental conditions for their particular cell model and research question. The provided data on this compound and the related compound Nimodipine should serve as a useful starting point for these optimization efforts.

References

Application Notes and Protocols: Nemadipine-A in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nemadipine-A, a specific L-type calcium channel blocker, has emerged as a promising agent for sensitizing resistant lung cancer cells to apoptosis-inducing therapies. Primarily, research has focused on its ability to enhance the efficacy of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL), a cytokine that selectively triggers cell death in cancer cells. Many lung cancer cell lines, however, exhibit resistance to TRAIL-induced apoptosis. This compound circumvents this resistance by modulating key cellular signaling pathways, making it a valuable tool for investigation in oncology and drug development.

These application notes provide a comprehensive overview of the use of this compound in lung cancer cell lines, including detailed protocols for key experiments and a summary of quantitative data. The information presented is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the application of this compound in the H1299 and A549 non-small cell lung cancer cell lines.

Table 1: Cell Viability in H1299 and A549 Lung Cancer Cell Lines

Cell LineTreatmentConcentration of this compound (µM)Concentration of TRAIL (ng/mL)Treatment Duration (hours)Approximate Cell Viability (%)
H1299This compound + TRAIL120880
H1299This compound + TRAIL520860
H1299This compound + TRAIL1020840
H1299This compound + TRAIL2020820
H1299This compound + TRAIL3020815
A549This compound + TRAIL120895
A549This compound + TRAIL520885
A549This compound + TRAIL1020870
A549This compound + TRAIL2020850
A549This compound + TRAIL3020840

Data are estimated from graphical representations in published research.

Table 2: Caspase Activation and Protein Expression

Cell LineTreatmentConcentration of this compound (µM)Concentration of TRAIL (ng/mL)Key Protein Changes
H1299This compound20-Downregulation of Survivin
H1299This compound + TRAIL2020Synergistic activation of Caspase-8 and Caspase-3; Strong downregulation of Survivin

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Sensitizing Lung Cancer Cells to TRAIL

NemadipineA_Pathway NemadipineA This compound LTCC L-type Ca2+ Channel NemadipineA->LTCC Inhibits Ca_influx Ca2+ Influx LTCC->Ca_influx Unknown Downstream Effectors (Mechanism unclear) Ca_influx->Unknown Survivin Survivin (Anti-apoptotic protein) Unknown->Survivin Downregulates Caspase3 Caspase-3 Survivin->Caspase3 Inhibits Apoptosis Apoptosis TRAIL TRAIL DR Death Receptors (DR4/DR5) TRAIL->DR Caspase8 Caspase-8 DR->Caspase8 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: this compound enhances TRAIL-induced apoptosis by downregulating survivin.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed H1299 or A549 cells Treatment Treat with this compound +/- TRAIL (8 hours) Cell_Seeding->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (Survivin, Caspases) Treatment->WesternBlot Data_Analysis Analyze and Quantify Results Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis

Caption: Workflow for evaluating this compound's effects on lung cancer cells.

Experimental Protocols

Cell Culture
  • Cell Lines: Human non-small cell lung cancer cell lines H1299 and A549.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology described in the research on this compound.

  • Cell Seeding: Seed H1299 or A549 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 1, 5, 10, 20, 30 µM) in culture medium.

    • Prepare a solution of TRAIL at a final concentration of 20 ng/mL.

    • Aspirate the old medium from the wells and add 100 µL of the treatment solutions (this compound alone, TRAIL alone, or a combination of both). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 8 hours at 37°C and 5% CO2.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding: Seed H1299 or A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well.

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with this compound (e.g., 20 µM) and/or TRAIL (e.g., 20 ng/mL) for 8 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis
  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Survivin, cleaved Caspase-3, cleaved Caspase-8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the image using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis (General Protocol)

While specific data for this compound's effect on the cell cycle in lung cancer is not available, the following is a general protocol for assessing cell cycle distribution.

  • Cell Seeding and Treatment: Seed and treat H1299 or A549 cells in 6-well plates.

  • Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate at 37°C for 30 minutes in the dark.

  • Analysis:

    • Analyze the samples by flow cytometry.

    • Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

    • Quantify the percentage of cells in each phase using cell cycle analysis software.

Nemadipine-A: A Novel Tool for Embryo Implantation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nemadipine-A has been identified as a potent suppressor of embryo implantation, offering a valuable pharmacological tool for studying the molecular mechanisms of uterine receptivity and for the potential development of non-hormonal contraceptives.[1][2] As an L-type calcium channel (LTCC) antagonist, this compound disrupts the necessary calcium signaling cascade required for successful embryo attachment to the endometrial lining.[1][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in-vitro and in-vivo embryo implantation studies.

Mechanism of Action

This compound functions by binding to the alpha-1 subunit of the L-type calcium channel, effectively blocking the influx of calcium ions into endometrial cells.[1][3] This disruption of calcium homeostasis interferes with downstream signaling pathways crucial for establishing endometrial receptivity. Specifically, treatment with this compound has been shown to significantly downregulate the expression of key endometrial receptivity markers, including Integrin αV (ITGAV) and Mucin 1 (MUC1).[1] The reduction in these markers is believed to be a primary contributor to the observed suppression of embryo implantation.[1]

Signaling Pathway

Nemadipine_A_Signaling_Pathway

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on embryo implantation and endometrial receptivity marker expression based on in-vivo mouse studies.

Table 1: Effect of this compound on Embryo Implantation in Mice

Treatment GroupDosageNumber of Implantation Sites (Median)Statistical Significance (p-value)
Control (DMSO)-7-
This compound10 µg/kg6> 0.05 (not significant)
This compound100 µg/kg2< 0.05
PRI-724 (Positive Control)500 µg/kg1< 0.01

Data adapted from Chen et al., 2022.[1]

Table 2: Effect of this compound on Endometrial Receptivity Marker Expression in Mice

GeneTreatment (100 µg/kg this compound)Fold Change vs. Control (Mean ± SD)Statistical Significance (p-value)
ITGAVThis compound~0.4 ± 0.1< 0.05
MUC1This compound~0.5 ± 0.2< 0.05
CTNNB1This compoundNo significant change> 0.05

Data adapted from Chen et al., 2022.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the successful application of this compound in suppressing embryo implantation.

In-Vitro Spheroid Attachment Assay

This assay evaluates the effect of this compound on the attachment of trophoblastic spheroids (as a blastocyst surrogate) to endometrial epithelial cells.

In_Vitro_Workflow Culture_Cells Culture_Cells Generate_Spheroids Generate_Spheroids Pretreat Pretreat Generate_Spheroids->Pretreat Start Experiment Wash Wash Pretreat->Wash Co_culture Co_culture Wash->Co_culture Incubate Incubate Co_culture->Incubate Wash_Unattached Wash_Unattached Incubate->Wash_Unattached Quantify Quantify Wash_Unattached->Quantify

Materials:

  • Endometrial epithelial cell lines (e.g., Ishikawa, RL95-2)

  • Trophoblastic cell line (e.g., BeWo)

  • AggreWell plates for spheroid formation

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture endometrial epithelial cells to form a confluent monolayer in a multi-well plate.

  • Spheroid Generation: Generate uniformly sized trophoblastic spheroids using AggreWell plates according to the manufacturer's instructions.

  • This compound Treatment: Prepare working solutions of this compound in cell culture medium. A final concentration of 10 µM has been shown to be effective.[1]

  • Pre-treat the confluent endometrial cell monolayer with the this compound solution or a vehicle control for a specified period (e.g., 24 hours).

  • Co-culture: After pre-treatment, wash the endometrial cell monolayer with PBS to remove any remaining compound. Add the trophoblastic spheroids to each well.

  • Attachment Assessment: Incubate the co-culture for a designated time to allow for spheroid attachment.

  • Gently wash the wells to remove unattached spheroids.

  • Quantification: Count the number of attached spheroids in each well under a microscope. The attachment rate can be calculated as a percentage of the total spheroids added.

In-Vivo Mouse Implantation Assay

This protocol details the in-vivo administration of this compound in a mouse model to study its effects on embryo implantation.

In_Vivo_Workflow Mating Mating Check_Plugs Check_Plugs Mating->Check_Plugs Prepare_Drug Prepare_Drug Check_Plugs->Prepare_Drug Pregnancy Confirmed Transcervical_Injection Transcervical_Injection Prepare_Drug->Transcervical_Injection Harvest_Uteri_qPCR Harvest_Uteri_qPCR Transcervical_Injection->Harvest_Uteri_qPCR Endpoint 1 Harvest_Uteri_Implantation Harvest_Uteri_Implantation Transcervical_Injection->Harvest_Uteri_Implantation Endpoint 2 Visualize_Sites Visualize_Sites Harvest_Uteri_Implantation->Visualize_Sites Count_Sites Count_Sites Visualize_Sites->Count_Sites

Materials:

  • Pregnant female mice (e.g., ICR strain) at 1.5 days post-coitum (dpc)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Transcervical injection apparatus

  • Chicago Blue dye

  • Surgical tools for tissue harvesting

Procedure:

  • Animal Model: Use timed-mated female mice. The day a vaginal plug is observed is designated as 0.5 dpc.

  • Drug Preparation: Prepare this compound at the desired concentrations (e.g., 10 µg/kg and 100 µg/kg) in a suitable vehicle.

  • Transcervical Administration: At 1.5 dpc, administer this compound or the vehicle control via transcervical injection into the uterine horns.[1] This timing minimizes direct effects on the pre-implantation embryo.[1][3]

  • Analysis of Endometrial Receptivity Markers:

    • At 2.5 dpc, euthanize a cohort of the mice.

    • Harvest the uterine horns and isolate the endometrial tissue.

    • Perform RNA extraction followed by quantitative real-time PCR (qRT-PCR) to analyze the expression levels of Itgav, Muc1, and other relevant markers.

  • Analysis of Implantation Sites:

    • At 5.5 dpc, euthanize the remaining cohort of mice.

    • Inject Chicago Blue dye via the tail vein to visualize the implantation sites.

    • Harvest the uteri and count the number of distinct blue implantation sites.

Conclusion

This compound is a specific and effective antagonist of L-type calcium channels that serves as a powerful research tool for investigating the complex processes of embryo implantation. The protocols outlined above provide a framework for utilizing this compound in both in-vitro and in-vivo settings to further elucidate the role of calcium signaling in uterine receptivity and to explore its potential as a non-hormonal contraceptive agent.

References

Application Notes and Protocols for Investigating TRAIL Resistance with Nemadipine-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.[1] However, a significant challenge in the clinical application of TRAIL-based therapies is the high prevalence of TRAIL resistance in primary tumors, estimated to be over 85%.[1][2] Overcoming this resistance is a critical area of cancer research. Nemadipine-A, a cell-permeable L-type calcium channel inhibitor, has emerged as a potent sensitizer of TRAIL-resistant cancer cells to TRAIL-induced apoptosis.[1][2] These application notes provide detailed protocols and data for utilizing this compound to investigate and overcome TRAIL resistance in cancer cell lines.

The primary mechanism by which this compound sensitizes cancer cells to TRAIL is through the downregulation of survivin, a key member of the inhibitor of apoptosis protein (IAP) family.[1] This leads to the activation of the caspase cascade and subsequent apoptotic cell death.[1] The combination of this compound and TRAIL has been shown to synergistically induce apoptosis in TRAIL-resistant lung cancer cell lines such as H1299 and A549.

Data Presentation

The following tables summarize the quantitative data from studies investigating the synergistic effect of this compound and TRAIL on TRAIL-resistant cancer cells.

Table 1: Effect of this compound and TRAIL Co-Treatment on Cell Viability

Cell LineTreatmentConcentrationIncubation Time (hours)Cell Viability (%)
H1299 Control-8100
TRAIL20 ng/mL8~95
This compound10 µM8~90
This compound + TRAIL10 µM + 20 ng/mL8~60
This compound20 µM8~85
This compound + TRAIL20 µM + 20 ng/mL8~45
This compound30 µM8~80
This compound + TRAIL30 µM + 20 ng/mL8~30
A549 Control-8100
TRAIL20 ng/mL8~98
This compound20 µM8~95
This compound + TRAIL20 µM + 20 ng/mL8~70

Data are representative and compiled from published studies. Actual results may vary.

Table 2: Quantification of Apoptosis and Protein Expression

Cell LineTreatmentApoptotic Cells (%)Cleaved Caspase-3 (Fold Change)Survivin Expression (Fold Change)
H1299 Control< 51.01.0
TRAIL (20 ng/mL)~10~1.5~1.0
This compound (20 µM)~8~1.2~0.4
This compound + TRAIL~40 ~4.5 ~0.3

Data are representative and compiled from published studies. Fold changes are relative to the control group.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound and TRAIL on the viability of TRAIL-resistant cancer cells.

Materials:

  • TRAIL-resistant cancer cells (e.g., H1299, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • TRAIL (stock solution in sterile PBS)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 20, 30 µM) with or without a fixed concentration of TRAIL (e.g., 20 ng/mL).

  • Include wells for control (no treatment), TRAIL alone, and this compound alone.

  • Incubate the plate for the desired time period (e.g., 8 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blot Analysis for Survivin and Cleaved Caspase-3

This protocol is for detecting changes in the expression of survivin and the activation of caspase-3.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-survivin, anti-cleaved caspase-3, anti-actin or -GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Visualizations

TRAIL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 Binds to DISC DISC (FADD, Pro-caspase-8) DR4_5->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Caspase3 Activated Caspase-3 Caspase8->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Survivin Survivin Survivin->Caspase3 Inhibits NemadipineA This compound NemadipineA->Survivin Downregulates

Caption: this compound enhances TRAIL-induced apoptosis by downregulating survivin.

Experimental_Workflow cluster_assays Assays start Start: TRAIL-Resistant Cancer Cells treatment Treatment: 1. This compound 2. TRAIL 3. Combination start->treatment viability Cell Viability (CCK-8) treatment->viability western Protein Expression (Western Blot) treatment->western apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis end Data Analysis & Conclusion viability->end western->end apoptosis->end

References

Troubleshooting & Optimization

Nemadipine-A Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with Nemadipine-A. The following information is designed to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable dihydropyridine derivative that acts as a specific inhibitor of the L-type voltage-gated calcium channels (CaV1). By blocking these channels, this compound prevents the influx of calcium ions into cells, thereby modulating various calcium-dependent signaling pathways.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound has poor aqueous solubility. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For most cell culture applications, a final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My this compound solution appears to be degrading. What are the common stability issues?

This compound, like other dihydropyridine compounds, is known to be sensitive to light.[1][2][3][4] Exposure to light, particularly UV radiation, can lead to the oxidation of the dihydropyridine ring to its pyridine analog, resulting in a loss of pharmacological activity.[1][2] It is crucial to protect this compound solutions from light at all stages of handling and storage.

Q4: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in light-protected vials. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

Possible Causes:

  • Poor Aqueous Solubility: this compound is inherently hydrophobic and will precipitate when diluted into aqueous solutions beyond its solubility limit.

  • Solvent Carryover: High concentrations of DMSO from the stock solution can cause the compound to "crash out" when diluted into an aqueous medium.

  • Temperature Effects: Changes in temperature can affect the solubility of the compound.[5][6]

  • Media Components: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[5][7]

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible while maintaining the solubility of this compound. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[8][9]

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock solution in DMSO before the final dilution into your aqueous buffer or media. This helps to avoid a large solvent shock.[10]

  • Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can sometimes help to improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous medium to facilitate dispersion.

Issue 2: Inconsistent or Lack of Biological Activity

Possible Causes:

  • Degradation due to Light Exposure: As a dihydropyridine, this compound is susceptible to photodegradation, which inactivates the compound.[1][2][11][12]

  • Precipitation: If the compound has precipitated out of solution, the effective concentration will be lower than intended.

  • Incorrect Storage: Improper storage of stock solutions can lead to degradation over time.

Solutions:

  • Protect from Light: Work with this compound solutions in a darkened environment or use amber-colored tubes and plates. Minimize exposure to ambient light during all experimental steps.

  • Visual Inspection for Precipitation: Before use, visually inspect the diluted this compound solution for any signs of precipitation. If precipitation is observed, the solution should be remade.

  • Freshly Prepare Working Solutions: Prepare working dilutions of this compound fresh from a frozen stock solution for each experiment to ensure potency.

  • Proper Storage: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Solubility of Nimodipine (a this compound Analog) in Various Solvents

Disclaimer: The following data is for Nimodipine, a structurally similar dihydropyridine calcium channel blocker, and should be used as a guideline for this compound. Actual solubility may vary.

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~30
Dimethylformamide (DMF)~30
Ethanol~3
1:10 DMSO:PBS (pH 7.2)~0.1

Table 2: Stability of Dihydropyridines under Different Conditions

ConditionStability ConcernRecommendation
Light HighProtect from light at all times. Use amber vials and minimize exposure during experiments.[1][2][3][4]
pH ModerateAvoid highly acidic or alkaline conditions. Prepare solutions in neutral buffers.
Temperature Low to ModerateStore stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Oxidation ModerateThe dihydropyridine ring is susceptible to oxidation.[1][2] Prepare fresh solutions and avoid long-term storage of diluted aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile, light-protecting microcentrifuge tubes.

  • Procedure: a. Under sterile conditions and in a subdued light environment, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be required. d. Aliquot the stock solution into single-use, light-protecting tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Dosing Cells in Culture with this compound

  • Materials: this compound stock solution (in DMSO), pre-warmed cell culture medium, sterile tubes.

  • Procedure: a. In a subdued light environment, thaw an aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in sterile DMSO if a range of concentrations is required. c. Prepare the final working solution by diluting the appropriate DMSO stock into pre-warmed cell culture medium. The final DMSO concentration should not exceed the tolerance level of the cell line (typically <0.5%). d. Mix the final working solution thoroughly by gentle inversion or vortexing. e. Remove the old medium from the cells and add the freshly prepared medium containing this compound. f. Incubate the cells for the desired period, ensuring the culture vessel is protected from light (e.g., by wrapping in aluminum foil or using an incubator with the light turned off).

Mandatory Visualizations

L_type_calcium_channel_pathway cluster_membrane Plasma Membrane L_type_Ca_Channel L-type Ca2+ Channel (CaV1) Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Nemadipine_A This compound Nemadipine_A->L_type_Ca_Channel inhibits Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel activates Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin binds Ca_Calmodulin Ca2+/CaM Complex Calmodulin->Ca_Calmodulin Downstream_Effectors Downstream Effectors (e.g., CaMKII, Calcineurin) Ca_Calmodulin->Downstream_Effectors activates Gene_Expression Gene Expression Downstream_Effectors->Gene_Expression Cellular_Response Cellular Response (e.g., Contraction, Neurotransmitter Release) Downstream_Effectors->Cellular_Response

Caption: L-type calcium channel signaling pathway inhibited by this compound.

experimental_workflow cluster_prep Preparation (Light Protected) cluster_exp Experiment cluster_troubleshooting Troubleshooting Stock_Solution Prepare 10 mM this compound Stock in 100% DMSO Serial_Dilution Serially Dilute in DMSO Stock_Solution->Serial_Dilution Working_Solution Dilute to Final Concentration in Pre-warmed Media (<0.5% DMSO) Serial_Dilution->Working_Solution Precipitation Precipitation Check Working_Solution->Precipitation Cell_Seeding Seed Cells in Plate Cell_Treatment Add Working Solution to Cells Cell_Seeding->Cell_Treatment Incubation Incubate (Light Protected) Cell_Treatment->Incubation Assay Perform Downstream Assay Incubation->Assay Precipitation->Cell_Treatment No Adjust_DMSO Adjust Final DMSO % Precipitation->Adjust_DMSO Yes Adjust_DMSO->Working_Solution

Caption: Experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: Optimizing Nemadipine-A Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nemadipine-A for cell viability assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable L-type calcium channel blocker.[1][2] Its primary mechanism of action is the specific inhibition of the EGL-19 L-type Ca2+ channel, which restricts the influx of calcium ions into the cell.[1][3]

2. What is a typical starting concentration range for this compound in a cell viability assay?

The optimal concentration of this compound is cell-type dependent. For initial experiments, a broad range of concentrations is recommended to determine the IC50 value. Based on published studies, a starting range of 5 µM to 30 µM is often used.[1][3] For instance, in H1299 lung cancer cells, concentrations between 5 µM and 30 µM have been shown to increase cytotoxicity in a dose-dependent manner when co-administered with TRAIL.[1][3]

3. How should I prepare and store a stock solution of this compound?

This compound has poor solubility in water.[2] It is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[2]

  • Solubility: this compound is soluble in DMSO at up to 20 mg/mL (47.69 mM); gentle warming and sonication may be required to fully dissolve the compound.[3]

  • Storage: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

4. Are there any known off-target effects or alternative signaling pathways affected by this compound?

Yes, while this compound is a specific L-type calcium channel blocker, some dihydropyridines can have effects independent of this action. For example, the related compound Nimodipine has been shown to have neuroprotective effects by activating the Akt/CREB and ERK/CREB signaling pathways.[4][5][6][7] It may also enhance alpha2 adrenergic signaling and potentially interact with monoamine oxidase A (MAOA).[8][9] Researchers should be aware of these potential off-target effects when interpreting their results.

5. Which type of cell viability assay is most suitable for use with this compound?

The choice of assay depends on the specific research question and cell type.[10]

  • Metabolic Assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells and are widely used.[10][11] MTT is a common choice, but the resulting formazan crystals must be solubilized.[11] MTS, XTT, and WST-1 produce a water-soluble formazan, which simplifies the protocol.[11]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, which is a key indicator of metabolically active cells.[10][11] They are well-suited for high-throughput screening.

  • Dye Exclusion Assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity.[12] It provides a direct count of live and dead cells.

Experimental Protocols

Detailed Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a step-by-step guide for a standard MTT assay to determine the dose-dependent effect of this compound on cell viability.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • The cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 20 mM stock solution of this compound in DMSO. Warm and sonicate if necessary to ensure it is fully dissolved.[3]

    • Store the stock solution in small aliquots at -80°C.[1][3]

  • Cell Seeding:

    • Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.[13]

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common final concentration range to test is 0, 1, 5, 10, 20, and 30 µM.

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).[14]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO only) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 8, 24, or 48 hours).[1][3]

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[11]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on a plate shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Different Experimental Setups

Cell Line/ApplicationRecommended Concentration RangeIncubation TimeReference
H1299 (Lung Adenocarcinoma)5 - 30 µM8 hours[1][3]
PC12 (Neurite Outgrowth Assay)> 10 µM120 minutes[4]
Schwann and Neuronal Cells (Cisplatin-induced toxicity)20 µM (Pre-treatment)Varies[6]
Initial Dose-Response Screening (General)0.1 - 100 µM24 - 72 hoursGeneral Practice

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Cell Viability Assays

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding number.2. Edge effects in the 96-well plate.3. Inaccurate pipetting of this compound or assay reagents.1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Calibrate pipettes regularly. Mix reagents thoroughly before addition.
No dose-dependent effect observed 1. The concentration range tested is too low or too high.2. The incubation time is too short or too long.3. The cell line is resistant to this compound.4. This compound stock solution has degraded.1. Test a wider range of concentrations (e.g., from nanomolar to high micromolar).2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Confirm the expression of L-type calcium channels in your cell line. Consider using a different, sensitive cell line as a positive control.[15]4. Prepare a fresh stock solution from the powder.
Precipitate formation in the culture medium 1. This compound has low aqueous solubility.2. The concentration of this compound exceeds its solubility limit in the medium.3. Interaction with components in the serum.1. Ensure the DMSO stock is fully dissolved before diluting in medium. Vortex the final dilution well.2. Lower the highest concentration tested. Check the final DMSO concentration.3. Test the experiment in a lower serum concentration or serum-free medium if compatible with your cells.
Cell viability is higher than the control at low concentrations 1. Hormesis effect.2. The compound may interfere with the assay readout.3. Experimental artifact.1. This can be a real biological effect where low doses of a toxin are stimulatory. Note this in your results.2. Run a control plate with this compound in cell-free medium to check for direct interaction with the assay reagents.[14]3. Repeat the experiment, paying close attention to pipetting and dilutions.

Visualizations

Nemadipine_A_Mechanism cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_Intracellular Ca_Channel->Ca_Intracellular Nemadipine_A This compound Nemadipine_A->Ca_Channel Inhibition Ca_Extracellular Ca_Extracellular->Ca_Channel Ca²⁺ Influx Cellular_Response Downstream Cellular Responses Ca_Intracellular->Cellular_Response Reduced Influx Leads to... Optimization_Workflow A 1. Optimize Cell Seeding Density B 2. Prepare this compound Serial Dilutions (Wide Range, e.g., 0.1-100 µM) A->B C 3. Treat Cells for a Defined Time (e.g., 24h, 48h, 72h) B->C D 4. Perform Cell Viability Assay (e.g., MTT, MTS, ATP-based) C->D E 5. Analyze Data: Generate Dose-Response Curve D->E F Determine IC50 Value E->F G 6. Narrow Down Concentration Range Around IC50 for Further Experiments F->G Signaling_Pathway Nimo Nimodipine (this compound analog) Akt Akt (Protein Kinase B) Nimo->Akt Activation CREB CREB Akt->CREB Activation GSK3b GSK3β Akt->GSK3b Inhibition Genes Transcription of Neuroprotective & Anti-apoptotic Genes CREB->Genes Apoptosis Apoptosis GSK3b->Apoptosis Genes->Apoptosis Inhibition

References

Nemadipine-A off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Nemadipine-A. The following content, presented in a question-and-answer format, addresses common issues and troubleshooting strategies that may be encountered during experiments.

Disclaimer: this compound is primarily known as a specific inhibitor of the EGL-19 L-type Ca2+ channel. However, like many small molecule inhibitors, it may exhibit off-target activities. The data presented here is a compilation of known effects of this compound and analogous dihydropyridine calcium channel blockers, such as nifedipine and amlodipine, to provide a comprehensive overview of potential unintended interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable, specific inhibitor of the EGL-19 L-type Ca2+ channel. By blocking the intracellular influx of calcium through these channels, it inhibits the contraction of smooth muscle cells.

Q2: Are there any known off-target effects of this compound or similar dihydropyridine compounds?

Yes, based on studies of this compound and analogous compounds like nifedipine and amlodipine, several off-target effects have been identified. These can be broadly categorized into interactions with kinases, G-protein coupled receptors (GPCRs), and other cellular proteins. These off-target effects may lead to unexpected experimental results.

Q3: I am observing effects on cell signaling pathways that are not directly related to calcium channels. What could be the cause?

Dihydropyridine compounds have been shown to modulate signaling pathways independent of their primary target. For instance, nifedipine has been reported to interfere with vascular smooth muscle cell migration by inhibiting the Pyk2-Src kinase axis. It has also been shown to suppress vascular smooth muscle cell proliferation by activating the LKB1-AMPK pathway.

Q4: My cells are showing changes in apoptosis regulation when treated with this compound. Is this a known effect?

Yes, this compound has been shown to potentiate TRAIL-induced apoptosis in TRAIL-resistant lung cancer cells. This effect is mediated by the down-regulation of the anti-apoptotic protein survivin.

Q5: I am working on reproductive biology and observing unexpected effects on embryo implantation. Has this been reported for this compound?

This compound has been identified as a suppressor of embryo implantation. In mouse models, it was found to reduce the expression of endometrial receptivity markers such as integrin αV (ITGAV) and mucin 1 (MUC1).

Troubleshooting Guide

Issue 1: Unexpected changes in kinase activity in my cellular assay.

  • Possible Cause: this compound may be interacting with off-target kinases. Analogs like nifedipine have been shown to inhibit the Pyk2-Src axis and activate the LKB1-AMPK pathway.

  • Troubleshooting Steps:

    • Review the quantitative data on kinase interactions provided in the tables below to see if your kinase of interest (or a related one) has been identified as a potential off-target.

    • Perform a western blot to check the phosphorylation status of key kinases in the suspected off-target pathway (e.g., phospho-AMPK, phospho-Src).

    • Consider using a more specific L-type calcium channel blocker as a negative control if available, or validate your findings using a secondary

Nemadipine-A cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Nemadipine-A at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable L-type calcium channel inhibitor. Its cytotoxic effects, particularly at higher concentrations, are linked to its ability to down-regulate the expression of survivin, an anti-apoptotic protein.

Q2: At what concentrations does this compound exhibit significant cytotoxicity?

This compound shows dose-dependent cytotoxicity. For instance, in Ishikawa and RL95-2 cells, the half-lethal concentrations (LC50) were determined to be 41.25 µM and 41.87 µM, respectively, after 24 hours of treatment. In studies sensitizing lung cancer cells to TRAIL, concentrations ranging from 1 to 30 µM have been used.

Q3: How does this compound induce apoptosis?

This compound promotes apoptosis by reducing the levels of survivin, a protein that inhibits apoptosis. Lower levels of survivin can lead to the activation of the caspase cascade, a key pathway in programmed cell death. This effect has been observed in various cancer cell lines, including H1299 lung cancer cells.

Q4: Can this compound be used in combination with other agents?

Yes, this compound has been shown to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis. The combination of this compound and TRAIL can synergistically induce the caspase cascade and apoptotic cell death.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results between replicate wells.

  • Possible Cause: Uneven cell seeding, where some wells receive more cells than others.

  • Solution: Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell settling. Use a consistent pipetting technique for all wells.

  • Possible Cause: "Edge effect," where wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.

  • Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Issue 2: Low absorbance readings in the Cell Counting Kit-8 (CCK-8) assay, suggesting low cytotoxicity at expectedly high this compound concentrations.

  • Possible Cause: Insufficient incubation time for the CCK-8 reagent.

  • Solution: The optimal incubation time for the CCK-8 reagent can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 1, 2, 3, and 4 hours) to determine the optimal incubation time for your specific cell line.

  • Possible Cause: The number of cells seeded per well is too low.

  • Solution: Ensure you are seeding an adequate number of cells for your chosen cell line to generate a detectable signal. A cell titration experiment is recommended to determine the optimal cell seeding density.

Issue 3: High background absorbance in the CCK-8 assay.

  • Possible Cause: The culture medium, particularly if it contains phenol red, can contribute to background absorbance.

  • Solution: Use a background control (wells with medium and CCK-8 reagent but no cells) and subtract this value from all experimental readings. Alternatively, consider using a phenol red-free medium for the assay.

  • Possible Cause: this compound itself may interact with the CCK-8 reagent at very high concentrations.

  • Solution: Include a control with the highest concentration of this compound in cell-free medium with the CCK-8 reagent to check for any direct chemical reaction.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineAssayIncubation TimeLC50 (µM)
IshikawaXTT24 hours41.25
RL95-2XTT24 hours41.87

Table 2: Effect of this compound on Survivin Expression

Cell LineThis compound Concentration (µM)Incubation TimeEffect on Survivin Protein Levels
H1299208 hoursNotable reduction
A549208 hoursNotable reduction

Experimental Protocols

Protocol 1: Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium with CCK-8 only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Survivin Expression

  • Cell Lysis:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against survivin overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

Visualizations

NemadipineA_Workflow Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., H1299, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding nemadipine_prep This compound Stock Preparation treatment Treatment with This compound (Varying Concentrations) nemadipine_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24h, 48h) treatment->incubation cck8_assay CCK-8 Assay incubation->cck8_assay western_blot Western Blot (Survivin) incubation->western_blot data_analysis Data Analysis (IC50, Protein Levels) cck8_assay->data_analysis western_blot->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

NemadipineA_Pathway Proposed Signaling Pathway of this compound Induced Apoptosis NemadipineA This compound L_type_Ca_Channel L-type Ca2+ Channel NemadipineA->L_type_Ca_Channel Inhibits Downstream_Signal Intracellular Signaling (Mechanism under investigation) L_type_Ca_Channel->Downstream_Signal Modulates Survivin Survivin Expression Downstream_Signal->Survivin Down-regulates Caspase_Activation Caspase Activation Survivin->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: this compound's proposed apoptotic signaling pathway.

Troubleshooting_Logic Troubleshooting Logic for High Background in CCK-8 Assay start High Background Observed check_media Check Media Control (Media + CCK-8, no cells) start->check_media media_high Is Media Control Absorbance High? check_media->media_high use_phenol_free Action: Use Phenol Red-Free Media media_high->use_phenol_free Yes check_compound Check Compound Control (Media + this compound + CCK-8) media_high->check_compound No compound_reacts Does Compound React with CCK-8? check_compound->compound_reacts wash_step Action: Wash Cells Before Adding CCK-8 compound_reacts->wash_step Yes other_issue Investigate Other Causes (e.g., Contamination) compound_reacts->other_issue No

Caption: Logic for troubleshooting high background in CCK-8 assays.

Technical Support Center: Adjusting Nemadipine-A Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Nemadipine-A" is listed as a specific inhibitor of the EGL-19 L-type Ca2+ channel, primarily available as a research chemical[1]. Literature on its specific use in animal models is limited. This guide is based on the extensive data available for Nimodipine , a structurally and functionally related L-type calcium channel blocker, to provide a robust framework for experimental design and troubleshooting. Researchers should adapt these principles to the specific pharmacokinetic and pharmacodynamic profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related compounds?

This compound is an inhibitor of the EGL-19 L-type Ca2+ channel[1]. This mechanism is similar to that of Nimodipine, which acts as a dihydropyridine calcium channel blocker[2]. These compounds bind to L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells[3][4]. By blocking these channels, they inhibit the influx of calcium ions, leading to the relaxation of smooth muscle, particularly in cerebral arteries. This vasodilation increases cerebral blood flow and is thought to provide neuroprotective effects by preventing calcium overload in neurons[2][3][5][6].

cluster_membrane Cell Membrane CaChannel L-type Ca2+ Channel (e.g., EGL-19) CaInflux Ca2+ Influx CaChannel->CaInflux Allows Depolarization Neuronal Depolarization Depolarization->CaChannel Activates NemadipineA This compound / Nimodipine NemadipineA->CaChannel Blocks Relaxation Muscle Relaxation Contraction Vascular Smooth Muscle Contraction CaInflux->Contraction Vasoconstriction Cerebral Vasoconstriction Contraction->Vasoconstriction Vasodilation Cerebral Vasodilation Relaxation->Vasodilation BloodFlow Increased Cerebral Blood Flow Vasodilation->BloodFlow

Mechanism of Action for L-type Calcium Channel Blockers.
Q2: What are the recommended starting dosages for Nimodipine in common animal models?

Dosage is highly dependent on the animal model, the condition being studied, and the route of administration. Oral bioavailability can be low due to first-pass metabolism[3][4]. The following table summarizes dosages reported in the literature for rodent models.

Animal ModelSpeciesRoute of AdministrationDosage RangeStudy FocusReference(s)
Ischemic StrokeRatIntraperitoneal (IP)1 mg/kg/dayVasogenic Edema[7]
Subarachnoid HemorrhageRatIntraperitoneal (IP)100 µg/kg (every 6 hrs)Cerebral Blood Flow[8]
Subarachnoid HemorrhageRatIntracisternal5 µL/hourCerebral Vasospasm[9]
Intracerebral HemorrhageMouseIntraperitoneal (IP)5 mg/kg (every 24 hrs)Cortical Blood Flow[10]
Amyloid PathologyMouseOral (in chow)300 ppmAlzheimer's Disease[11]
HydrocephalusRatContinuous InfusionNot specifiedNeuroprotection[12]
Q3: How does the route of administration affect bioavailability and dosage?

The route of administration significantly alters the bioavailability of Nimodipine and likely this compound.

  • Oral (PO): Subject to extensive first-pass metabolism in the liver, leading to low and variable bioavailability (e.g., 1.17% in one rat study)[3][13]. Doses must be higher to achieve therapeutic concentrations.

  • Intravenous (IV): Bypasses first-pass metabolism, resulting in 100% bioavailability[3]. This route allows for precise dose control but requires a central venous catheter for continuous infusion in some protocols[14].

  • Intraperitoneal (IP): Commonly used in rodent experiments as a practical alternative to IV administration. It avoids first-pass metabolism but may lead to variable absorption rates.

  • Intranasal: Studies in rats have shown that intranasal administration can markedly improve bioavailability (to 67.4%) and may allow for direct transport to the brain via the olfactory pathway[13].

Troubleshooting Guide

Problem 1: Lack of Efficacy or Inconsistent Results

If you are not observing the expected therapeutic effect, consider the following factors:

Start Inconsistent or No Effect Observed CheckDose Is the dose sufficient? Start->CheckDose CheckRoute Is the administration route optimal? CheckDose->CheckRoute Yes IncreaseDose Action: Increase dose incrementally CheckDose->IncreaseDose No CheckTiming Is treatment timing correct? CheckRoute->CheckTiming Yes ChangeRoute Action: Switch to IP/IV for higher bioavailability CheckRoute->ChangeRoute No (e.g., using Oral) CheckMetabolism Consider species-specific metabolism CheckTiming->CheckMetabolism Yes AdjustTiming Action: Administer closer to ischemic event CheckTiming->AdjustTiming No PKStudy Action: Conduct pharmacokinetic study CheckMetabolism->PKStudy Unsure

Troubleshooting workflow for lack of efficacy.
  • Insufficient Dosage: Due to high first-pass metabolism, oral doses may not achieve therapeutic brain concentrations[13]. A systematic review of Nimodipine in animal stroke models found that only 50% of studies reported a positive effect, indicating that efficacy can be highly dependent on the experimental setup[15][16][17].

    • Solution: Consider a dose-response study. If using oral administration, switch to an IP or IV route to ensure higher bioavailability.

  • Timing of Administration: In models of acute injury like stroke or subarachnoid hemorrhage, the therapeutic window is critical. For Nimodipine, administration is typically recommended within hours of the event[18][19].

    • Solution: Review literature for your specific model to determine the optimal therapeutic window. Administer the compound as early as possible post-injury.

  • Metabolism: Nimodipine is metabolized by the CYP3A4 enzyme[3][4]. Rodents can have different metabolic rates than humans, requiring dose adjustments[20].

    • Solution: If results are inconsistent, conduct a preliminary pharmacokinetic study in your animal strain to determine plasma and brain concentrations.

Problem 2: Adverse Effects Observed (e.g., Hypotension, Sedation)

The primary dose-limiting side effect of systemic calcium channel blockers is hypotension (a drop in blood pressure) due to peripheral vasodilation[19][21].

  • Symptom: Lethargy, reduced mobility, or sudden death in animals, especially at higher doses.

  • Monitoring: Regularly monitor blood pressure and heart rate, particularly during dose escalation studies. Be aware that anesthesia can confound blood pressure readings.

  • Solution:

    • Reduce the Dose: The most straightforward solution is to lower the dose to a non-hypotensive level. A study on ischemic stroke in rats specifically used a "nonhypotensive dose" of 1 mg/kg/day[7].

    • Change Administration Route: A continuous, slow infusion (IV or via an osmotic pump) can maintain steady plasma levels and avoid the sharp peaks that often cause hypotension, compared to bolus IP or oral administration[14].

    • Local Administration: For conditions like subarachnoid hemorrhage, direct intracisternal administration can achieve high local concentrations in the brain with minimal systemic side effects[9].

Experimental Protocols

Protocol 1: Oral Administration of Nimodipine in a Mouse Model of Amyloidosis

This protocol is adapted from a study investigating Nimodipine's effect on amyloid pathology in 5XFAD mice[11].

  • Preparation: Nimodipine is incorporated into standard mouse chow at a concentration of 300 parts per million (ppm) by a specialized provider.

  • Acclimation: House the mice (e.g., 2.5 months old 5XFAD transgenic and non-transgenic littermates) and provide them with the vehicle (control) chow for an acclimation period of one week.

  • Administration:

    • Divide animals into a vehicle group and a Nimodipine-treated group.

    • Provide the respective chow ad libitum from 2.5 to 8 months of age.

  • Monitoring:

    • Weigh animals weekly to monitor for any adverse effects on weight gain.

    • Measure food consumption to estimate the daily dose of Nimodipine ingested per mouse.

  • Endpoint Analysis: At 8 months of age, harvest brain tissue for analysis of Aβ accumulation, neuritic dystrophy (e.g., via LAMP1 immunoblotting), and brain Nimodipine concentration (via mass spectrometry)[11].

Protocol 2: Intraperitoneal (IP) Administration in a Rat Model of Ischemic Stroke

This protocol is based on a study assessing Nimodipine's effect on vasogenic cerebral edema[7].

  • Drug Preparation: Dissolve Nimodipine in a suitable vehicle (e.g., a solution of ethanol, polyethylene glycol, and saline). The final concentration should be calculated to deliver the target dose in a small injection volume (e.g., 1 mL/kg).

  • Stroke Induction: Induce ischemic stroke in rats (e.g., Wistar or Sprague-Dawley) using a standard method like middle cerebral artery occlusion (MCAO).

  • Administration:

    • Administer the first dose of Nimodipine (e.g., 1 mg/kg) or vehicle via IP injection immediately after reperfusion.

    • Continue daily IP injections for the duration of the study (e.g., five days).

  • Monitoring:

    • Perform daily neurological scoring to assess functional outcomes.

    • Monitor animal weight and general health.

  • Endpoint Analysis: At the end of the treatment period, assess outcomes such as:

    • Cerebral edema (wet/dry weight method).

    • Blood-brain barrier permeability (Evans blue dye extravasation).

    • Protein expression of relevant markers (e.g., MMP-9, ICAM-1) via immunofluorescence[7].

References

Nemadipine-A experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Nemadipine-A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable, specific inhibitor of the EGL-19 L-type Ca2+ channel.[1] In the context of cancer research, it has been shown to sensitize TRAIL-resistant cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][3] This sensitization is achieved through the downregulation of the anti-apoptotic protein, survivin.[2][3]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions. The recommended storage guidelines are summarized in the table below.

Storage FormatTemperatureDuration
Stock Solution-80°CUp to 6 months[1]
Stock Solution-20°CUp to 1 month[1]

Q3: How should I prepare a stock solution of this compound?

This compound has poor solubility in water. It is recommended to first dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution.[4] A concentration of 10 mM in DMSO has been referenced for use in cell culture.[4]

Q4: In which experimental model has this compound been shown to be effective?

This compound has been demonstrated to be a specific and highly effective inhibitor of EGL-19 in Caenorhabditis elegans.[1] In cancer biology, its efficacy in sensitizing cells to TRAIL-induced apoptosis has been observed in human lung cancer cell lines, such as H1299 and A549.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no observable effect of this compound Incorrect dosage: The concentration of this compound may be too low to elicit a response.In experiments with H1299 lung cancer cells, a concentration of 20 µM this compound in combination with 20 ng/mL TRAIL has been shown to induce caspase-mediated apoptotic cell death.[1] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Poor solubility: this compound may not be fully dissolved, leading to a lower effective concentration.Ensure that this compound is completely dissolved in DMSO before further dilution in aqueous media. Gentle warming can aid in solubilization.[4]
Cell line resistance: The cell line being used may not be sensitive to L-type calcium channel inhibition or may have alternative pathways for regulating survivin.Consider using a positive control cell line known to be responsive to this compound, such as H1299.[2][3]
Inconsistent results between experiments Stock solution degradation: Improper storage of the this compound stock solution can lead to reduced activity over time.Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperatures (-20°C for short-term and -80°C for long-term storage).[1]
Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments and ensure consistent plating densities.
Unexpected off-target effects Non-specific binding: At high concentrations, this compound may interact with other cellular targets.Perform control experiments to assess the effects of the vehicle (DMSO) alone. If off-target effects are suspected, consider using a lower concentration of this compound or a different L-type calcium channel blocker for comparison.

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability, based on methods used in published research.[5] It may require optimization for your specific cell line and experimental setup.

  • Cell Seeding:

    • Seed cells (e.g., H1299 or A549) in a 96-well plate at a density of 5 x 10³ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with varying concentrations of this compound (e.g., 1 to 30 µM) with or without a fixed concentration of TRAIL (e.g., 20 ng/mL).

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the desired treatment duration (e.g., 8 hours).[5]

  • Cell Viability Assessment (using CCK-8 assay as an example):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a general method for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry.

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to the desired confluency.

    • Treat cells with this compound and/or TRAIL as determined by your experimental design.

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells.

    • Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Annexin V positive, PI negative cells are in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

Nemadipine_A_Signaling_Pathway Nemadipine_A This compound L_type_Ca_channel L-type Ca2+ Channel (EGL-19) Nemadipine_A->L_type_Ca_channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Mediates Survivin Survivin Expression Ca_influx->Survivin Upregulates Apoptosis_Resistance Apoptosis Resistance Survivin->Apoptosis_Resistance Promotes Caspase_Activation Caspase Activation Apoptosis_Resistance->Caspase_Activation Inhibits TRAIL TRAIL TRAIL_Receptor TRAIL Receptor TRAIL->TRAIL_Receptor Binds to TRAIL_Receptor->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound induced apoptosis sensitization pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., H1299) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Nemadipine_A_Prep This compound Stock Preparation (DMSO) Treatment Treatment with This compound +/- TRAIL Nemadipine_A_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

Comparative Analysis of Nemadipine-A and Nimodipine: Efficacy, Selectivity, and Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison between the novel investigational compound Nemadipine-A and the established drug Nimodipine. Both are dihydropyridine L-type calcium channel blockers, but emerging data suggests this compound possesses a distinct pharmacological profile that may offer advantages in specific neurological applications.

Introduction to the Compounds

Nimodipine is a second-generation dihydropyridine calcium channel blocker.[1] It is well-established for its use in improving neurological outcomes following subarachnoid hemorrhage by preventing cerebral vasospasm.[2][3] Its mechanism of action involves blocking L-type voltage-gated calcium channels, which leads to the relaxation of smooth muscle in cerebral arteries and increased blood flow.[3][4][5] Nimodipine is highly lipophilic, enabling it to cross the blood-brain barrier.[4][5]

This compound is a novel, cell-permeable L-type calcium channel inhibitor currently under investigation.[6] Preclinical data indicate that it is a specific and highly effective inhibitor of the EGL-19 L-type Ca2+ channel.[6] This specificity may translate to a more targeted therapeutic effect with a potentially improved side-effect profile compared to less selective calcium channel blockers.

Mechanism of Action: A Comparative Overview

Both this compound and Nimodipine exert their effects by blocking L-type voltage-gated calcium channels (L-VGCCs). However, their selectivity for different subtypes of these channels may account for differences in their therapeutic applications.

  • Nimodipine: Primarily targets L-type calcium channels in vascular smooth muscle, leading to vasodilation, particularly in cerebral arteries.[4][5][7] This action is crucial for its efficacy in preventing the ischemic deficits that follow a subarachnoid hemorrhage.[4]

  • This compound: While also an L-type calcium channel blocker, it shows high specificity for the EGL-19 channel.[6] This channel is analogous to the mammalian CaV1 family of alpha-1 subunits. Emerging research is focused on its potential to modulate neuronal calcium signaling with greater precision, which could be beneficial in neurodegenerative diseases where calcium dysregulation is a key pathological feature.

G cluster_membrane Cell Membrane VGCC L-type Voltage-Gated Calcium Channel (L-VGCC) Ca_in Ca²⁺ (intracellular) VGCC->Ca_in Ca²⁺ Influx Ca_out Ca²⁺ (extracellular) Ca_out->VGCC Downstream Downstream Cellular Effects (e.g., Gene Expression, Neurotransmitter Release) Ca_in->Downstream Depolarization Neuronal Depolarization Depolarization->VGCC opens Nimodipine Nimodipine Nimodipine->VGCC blocks NemadipineA This compound NemadipineA->VGCC blocks (selective) G A MPTP-induced Mouse Model of Parkinson's Disease B Randomized Animal Groups A->B C1 Group 1: Vehicle Control B->C1 C2 Group 2: Nimodipine Treatment B->C2 C3 Group 3: This compound Treatment B->C3 D 21-Day Treatment Period C1->D C2->D C3->D E Post-Treatment Analysis D->E F1 Immunohistochemistry: Quantify Dopaminergic Neurons E->F1 F2 Behavioral Testing: Rotarod Performance E->F2

References

Safety Operating Guide

Proper Disposal of Nemadipine-A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Nemadipine-A is critical for ensuring laboratory safety and environmental protection. this compound is a cell-permeable, L-type calcium channel blocker used in research. Due to its hazardous properties, including acute oral toxicity and significant aquatic toxicity, it necessitates a structured and compliant disposal process.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that dictate its handling and disposal requirements. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects, making environmental containment a primary concern.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Safety glasses

  • Gloves

  • Lab coat

Respirators may be necessary for wastes that emit toxic vapors.

Handling Precautions:

  • Avoid inhalation, and contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Use only in areas with adequate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash skin thoroughly after handling.

Quantitative Hazard Data
Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The disposal of this compound, as with other hazardous pharmaceutical waste, must adhere to strict regulations to prevent harm to human health and the environment. The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate this compound waste from non-hazardous waste at the point of generation.

  • Consult the Safety Data Sheet (SDS) and institutional guidelines for specific segregation requirements.

2. Waste Containment and Labeling:

  • Use designated, leak-proof, and chemically compatible containers for this compound waste.

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other required hazard communication symbols.

  • Keep the container tightly sealed when not in use.

3. Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Follow institutional policies regarding the maximum accumulation time for hazardous waste.

4. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

  • Ensure that the disposal process complies with all local, state, and federal regulations for hazardous pharmaceutical waste.

In case of a spill:

  • Collect the spillage.

  • Follow your institution's established spill response procedures for hazardous chemicals.

Disposal Workflow Diagram

NemadipineA_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A This compound Waste Generated (Pure compound, contaminated labware, solutions) B Segregate from non-hazardous waste A->B C Place in a designated, sealed, and compatible waste container B->C D Label container with: 'Hazardous Waste' 'this compound' Hazard symbols C->D E Store in a secure, designated, and ventilated area D->E F Arrange for pickup by an approved hazardous waste contractor E->F G Transport to a licensed waste disposal facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of this compound waste.

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. Researchers are reminded to always consult their institution's specific safety and environmental health policies and the manufacturer's Safety Data Sheet for the most comprehensive and compliant procedures.

Personal protective equipment for handling Nemadipine-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Nemadipine-A, a cell-permeable L-type calcium channel inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory to prevent exposure. The following sections detail the necessary PPE, handling procedures, and disposal protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several health risks. It is harmful if swallowed and causes skin, eye, and respiratory irritation[1][2]. It is also very toxic to aquatic life with long-lasting effects[1]. Therefore, a comprehensive PPE strategy is required.

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications
Respiratory Protection NIOSH-approved RespiratorFor powdered form or when aerosols may be generated, a powered air-purifying respirator (PAPR) is recommended[3]. For handling solutions in a well-ventilated area, a half-mask respirator with appropriate cartridges can be used.
Eye Protection Safety GogglesChemical splash goggles are required to prevent eye contact[2].
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves should be worn. Double gloving is recommended for potent compounds.
Body Protection Laboratory Coat or CoverallsA dedicated lab coat should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are necessary[4][5].
Foot Protection Closed-toe ShoesRequired for all laboratory work.

Operational Plan for Handling this compound

A systematic approach is crucial when working with potent compounds like this compound. The following workflow outlines the key steps to be taken before, during, and after handling the substance.

G Workflow for Handling this compound cluster_pre Pre-Handling cluster_during During Handling cluster_post Post-Handling pre1 Review Safety Data Sheet (SDS) pre2 Prepare and inspect all necessary PPE pre1->pre2 pre3 Ensure fume hood or ventilated enclosure is operational pre2->pre3 during1 Weigh and handle solid this compound in a fume hood pre3->during1 during2 Prepare solutions in a fume hood during1->during2 during3 Avoid inhalation of dust or aerosols during2->during3 during4 Prevent skin and eye contact during3->during4 post1 Decontaminate work surfaces during4->post1 post2 Segregate and label waste post1->post2 post3 Properly doff and dispose of single-use PPE post2->post3 post4 Wash hands thoroughly post3->post4

Workflow for handling this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.

Waste Segregation and Disposal Procedures

Waste TypeContainerDisposal Method
Solid this compound Waste Labeled, sealed, hazardous waste container (Black container for RCRA hazardous waste)[6].High-temperature incineration by a licensed hazardous waste disposal company[7][8].
Contaminated Labware (e.g., pipette tips, tubes) Labeled, sealed, hazardous waste container.High-temperature incineration by a licensed hazardous waste disposal company.
Contaminated PPE (e.g., gloves, disposable lab coats) Labeled, sealed, hazardous waste container.High-temperature incineration by a licensed hazardous waste disposal company.
Aqueous Solutions Containing this compound Labeled, sealed, hazardous waste container for aqueous chemical waste.To be collected by a licensed hazardous waste disposal company for chemical treatment or incineration. Do not pour down the drain[1].
Organic Solvent Solutions Containing this compound Labeled, sealed, hazardous waste container for flammable liquid waste.To be collected by a licensed hazardous waste disposal company for incineration or solvent recycling.

Key Disposal Considerations:

  • Regulations: All disposal must comply with local, state, and federal regulations[9].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Segregation: Do not mix this compound waste with non-hazardous waste. Segregate from other types of chemical waste as appropriate[6].

Experimental Protocols

Detailed experimental protocols involving this compound should always be conducted in a controlled laboratory environment by trained personnel. The following is a general methodology for preparing a stock solution.

Protocol: Preparation of a this compound Stock Solution

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all work within a certified chemical fume hood.

    • Decontaminate the work surface before and after use.

  • Procedure:

    • Accurately weigh the required amount of solid this compound using an analytical balance within the fume hood.

    • Carefully transfer the weighed solid to an appropriate volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

  • Storage:

    • Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature, typically -20°C or -80°C for long-term storage[10].

Signaling Pathway Considerations

This compound is a specific inhibitor of the EGL-19 L-type Ca2+ channel[10]. When designing experiments, it is crucial to consider its mechanism of action on calcium signaling pathways.

G This compound Mechanism of Action Nemadipine_A This compound L_type_Ca_channel L-type Ca2+ Channel (EGL-19) Nemadipine_A->L_type_Ca_channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Mediates Downstream_events Downstream Cellular Events Ca_influx->Downstream_events Triggers

Inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.